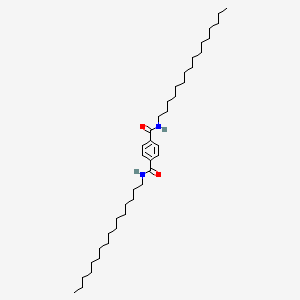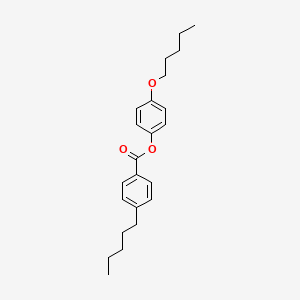
Ethyl prop-2-en-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl prop-2-en-1-ylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl prop-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphonic dichloride with prop-2-en-1-ol under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C2H5PCl2+CH2=CHCH2OH→C2H5P(O)(OCH2CH=CH2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl prop-2-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl prop-2-en-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with metabolic pathways by mimicking natural substrates or cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl prop-2-en-1-ylphosphonate
- Ethyl propionate
- Ethyl acetate
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
53621-80-0 |
|---|---|
Formule moléculaire |
C5H10O3P- |
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
ethoxy(prop-2-enyl)phosphinate |
InChI |
InChI=1S/C5H11O3P/c1-3-5-9(6,7)8-4-2/h3H,1,4-5H2,2H3,(H,6,7)/p-1 |
Clé InChI |
YSAUVMKIAXDWNL-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(CC=C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


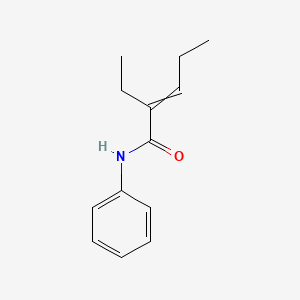
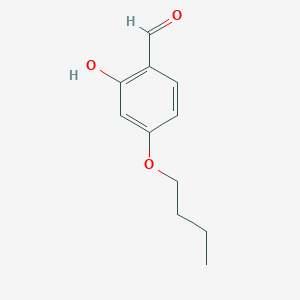
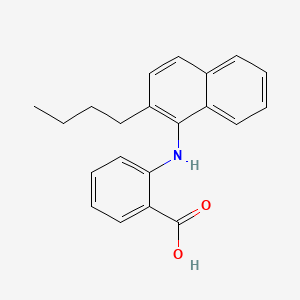


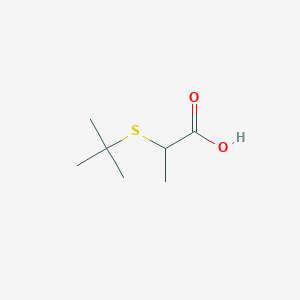
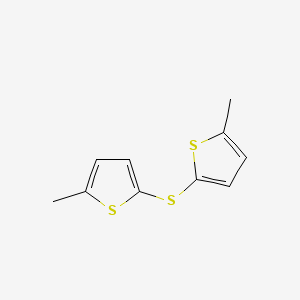
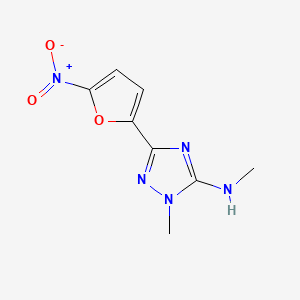
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
